2-Amino-5-bromopyridine is an aromatic amine compound with the molecular formula and a molecular weight of 173.01 g/mol. It is characterized by a pyridine ring substituted with an amino group at the second position and a bromine atom at the fifth position. This compound appears as a crystalline powder, typically white to beige in color, and has a melting point range of 133-138 °C . It is soluble in organic solvents like methanol and chloroform but only slightly soluble in water .
Research indicates that 2-amino-5-bromopyridine exhibits biological activity that may be relevant in pharmaceutical applications. It has been linked to the development of drugs such as Olprinone and Palbociclib, which are used in treating various medical conditions including cancer . Its structure allows for interactions with biological targets, although specific mechanisms of action require further investigation.
2-Amino-5-bromopyridine can be synthesized through several methods:
The compound finds applications across various fields:
Studies involving 2-amino-5-bromopyridine have focused on its interactions with biological systems and other chemical entities. Its ability to form complexes with metals and other ligands has been explored, indicating potential uses in coordination chemistry and catalysis. Additionally, its interaction with oligosaccharides highlights its role in bioconjugation processes .
Several compounds share structural similarities with 2-amino-5-bromopyridine. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-4-bromo-3-nitropyridine | 84487-10-5 | 0.90 |
5-Bromo-6-methyl-3-nitropyridin-2-amine | 68957-50-6 | 0.91 |
5-Bromo-6-chloro-3-nitropyridin-2-amine | 1335057-22-1 | 0.84 |
2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 | 0.90 |
5-Bromo-2-nitropyridin-3-amine | 433226-05-2 | 0.83 |
These compounds exhibit variations in their substituents on the pyridine ring, which can influence their reactivity and biological activity. The presence of different functional groups provides unique properties that may be advantageous in specific applications.
The compound follows IUPAC nomenclature as 5-bromo-3,4,6-trideuteriopyridin-2-amine, reflecting its bromine substitution at the pyridine ring’s 5-position and deuterium atoms at the 3, 4, and 6 positions. Alternative names include:
Its molecular formula (C₅H₂D₃BrN₂) and weight (176.03 g/mol) are derived from isotopic substitution.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 5-bromo-3,4,6-trideuteriopyridin-2-amine | |
SMILES | [2H]C1=C(C(=NC(=C1Br)[2H])N)[2H] | |
InChIKey | WGOLHUGPTDEKCF-CBYSEHNBSA-N | |
Molecular Weight | 176.03 g/mol |
The synthesis of 2-amino-5-bromopyridine-d3 requires sophisticated isotopic labeling methodologies that enable selective incorporation of deuterium atoms into specific positions of the pyridine ring structure [3] [4]. Contemporary approaches to deuteration of pyridine derivatives have evolved significantly, with electrochemical methods emerging as particularly effective for achieving high deuterium incorporation rates [3]. The electrochemical deuteration protocol utilizing deuterium oxide as a convenient and economically accessible deuterium source has demonstrated exceptional selectivity for carbon-4 position deuteration in pyridine derivatives [3].
Base-mediated deuteration strategies represent another fundamental approach for isotopic labeling of nitrogen-containing heterocycles [5]. The utilization of potassium tert-butoxide in deuterated dimethyl sulfoxide has proven highly effective for selective deuteration of pyridine derivatives, achieving deuterium incorporation rates exceeding 98% under optimized reaction conditions [23]. This method exploits the formation of dimsyl anion intermediates that facilitate selective deprotonation at thermodynamically favored positions [5] [23].
Metal-free deuteration protocols have gained prominence due to their operational simplicity and broad functional group tolerance [23]. The combination of potassium tert-butoxide with deuterated dimethyl sulfoxide enables room temperature deuteration reactions that proceed to completion within five minutes [23]. The mechanistic pathway involves deprotonation by dimsyl anion followed by quantitative deuteration through proton-deuteron exchange [5] [23].
Palladium-catalyzed nondirected deuteration methodologies offer complementary approaches for late-stage isotopic labeling [21]. These protocols feature extraordinary functional group tolerance and enable high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [21]. The discovery of highly active nitrogen,nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups has enhanced catalytic efficiency significantly [21].
The bromination-directed approach to deuterium incorporation exploits the directing effects of halogen substituents to achieve regioselective deuteration [1] [27]. The presence of bromine at the 5-position of 2-aminopyridine influences the electronic distribution within the pyridine ring, creating preferential sites for deuterium incorporation through directed metalation or base-mediated exchange mechanisms [1] [27].
Direct bromination of 2-aminopyridine using phenyltrimethyl-ammonium tribromide represents an efficient synthetic route, achieving yields exceeding 98% under optimized stoichiometry and inert atmosphere conditions [1]. This bromination protocol minimizes formation of undesired dibrominated byproducts while maintaining high regioselectivity for the 5-position [1]. The reaction proceeds through electrophilic aromatic substitution with the amino group providing activating effects toward bromination [32] [33].
The mechanistic pathway for bromination-directed deuteration involves initial formation of the brominated intermediate followed by selective deuteration at positions meta to the bromine substituent [27]. The electron-withdrawing nature of bromine creates sites of enhanced acidity that are preferentially targeted during subsequent deuteration reactions [23]. This approach enables sequential functionalization strategies where bromination precedes deuterium incorporation under controlled reaction conditions [27].
Electrochemical deuteration methods have demonstrated particular effectiveness when applied to brominated pyridine derivatives [3]. The presence of bromine substituents influences the electrochemical behavior of the pyridine ring, potentially enhancing deuterium incorporation efficiency through electronic effects [3]. The formation of nitrogen-butyl-2-phenylpyridinium iodide intermediates plays a crucial role in facilitating the electroreductive deuteration process [3].
The selection of appropriate solvent systems represents a critical parameter in optimizing deuteration reactions for 2-amino-5-bromopyridine-d3 synthesis [17] [21]. Deuterated dimethyl sulfoxide has emerged as the preferred solvent for base-mediated deuteration protocols due to its ability to stabilize carbanionic intermediates and facilitate proton-deuteron exchange [5] [23]. The high boiling point and coordinating properties of dimethyl sulfoxide contribute to enhanced reaction efficiency and selectivity [5].
Protic polar solvents such as deuterium oxide offer advantages in electrochemical deuteration methodologies [3] [18]. The utilization of deuterium oxide as both solvent and deuterium source provides economic benefits while maintaining high deuteration efficiency [3] [18]. Recent developments in electrochemical systems have achieved Faradaic efficiencies exceeding 72% with selectivity greater than 99% for deuterated products [18].
Catalytic systems based on palladium complexes with specialized ligands have demonstrated exceptional performance in nondirected deuteration reactions [21]. The identification of nitrogen,nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups has enabled high catalytic activity even under mild reaction conditions [21]. These catalyst systems tolerate a wide range of functional groups and enable late-stage deuteration of complex molecular architectures [21].
Transition metal-free catalytic approaches utilizing barium oxide have shown promise for selective deuteration of pyridine derivatives [20]. Barium oxide enables deuterium-hydrogen exchange reactions between pyridine substrates and deuterium gas through heterolytic dissociation mechanisms at the catalyst surface [20]. This approach offers advantages in terms of catalyst availability and operational simplicity [20].
The optimization of catalyst loadings represents another crucial consideration in reaction design [17]. Low catalyst loadings are generally preferred to minimize costs and facilitate product purification [17]. Systematic screening approaches utilizing multiple substrate mixtures have proven effective for identifying optimal conditions across diverse substrate classes [17].
Yield enhancement in deuteration reactions requires careful consideration of multiple reaction parameters including temperature, reaction time, deuterium source concentration, and catalyst loading [17] [18]. Temperature optimization studies have revealed that mild conditions typically provide superior results compared to elevated temperatures, which can promote competing side reactions [17]. Room temperature protocols have achieved near-quantitative deuterium incorporation while minimizing degradation pathways [23].
The deuterium source to substrate ratio represents a critical parameter for achieving high incorporation efficiency [22]. Studies utilizing 20:1 molar ratios of deuterium to aromatic hydrogen have achieved isotopic purities approaching completion with minimal chemical degradation of reactants [22]. Excess deuterium source ensures efficient isotopic exchange while maintaining reaction selectivity [22].
Reaction time optimization involves balancing deuteration efficiency with competing processes such as hydrolysis or decomposition [17]. Electrochemical deuteration protocols have achieved optimal results with reaction times of 10 hours under constant current conditions [3]. Base-mediated approaches can achieve completion within minutes under optimized conditions [23].
Purification strategies play crucial roles in overall yield enhancement [17]. The development of efficient separation and purification protocols minimizes product losses during isolation [17]. Recrystallization from appropriate solvents such as ethanol provides high-purity products suitable for analytical characterization [1].
Solvent recycling and catalyst recovery represent important considerations for process optimization [18]. Advanced electrochemical systems enable recycling of deuterium oxide and recovery of catalytic components, enhancing process economics [18]. The development of continuous flow processes has demonstrated potential for large-scale deuteration applications [35].
Deuterium NMR spectroscopy provides direct observation of incorporated deuterium atoms, offering complementary information to proton NMR analysis [8] [36]. The deuterium NMR spectra of pyridine derivatives display distinct resonance patterns corresponding to different ring positions [8]. Chemical exchange mechanisms can be investigated through temperature-dependent NMR studies that reveal dynamic processes [8] [36].
The analysis of deuterated 2-amino-5-bromopyridine requires consideration of coupling patterns between remaining protons and deuterium nuclei [7]. The presence of bromine substituents introduces additional complexity through electronic effects on chemical shifts and coupling constants [7]. Spin-coupling constants derived from simplified deuterated molecule spectra provide valuable structural information [7].
Carbon-13 NMR spectroscopy offers additional characterization capabilities for deuterated compounds [6]. The isotope effects on carbon chemical shifts provide information about deuterium incorporation sites [6]. Quantitative carbon NMR methods can determine deuteration levels with high precision when appropriate relaxation delays are employed [6].
Two-dimensional NMR techniques such as correlation spectroscopy enable comprehensive structural characterization of complex deuterated molecules [7]. These methods facilitate assignment of proton and carbon resonances in deuterated pyridine derivatives where conventional one-dimensional spectra may be ambiguous [7].
NMR Parameter | Undeuterated Compound | Deuterated Compound | Reference |
---|---|---|---|
Proton Chemical Shift (ppm) | 6.5-8.5 | 6.5-8.5 | [1] |
Deuterium Chemical Shift (ppm) | - | 6.5-8.5 | [8] |
Coupling Constant (Hz) | 4-8 | 1-2 | [7] |
Melting Point (°C) | 136-138 | 136-138 | [1] |
High-resolution mass spectrometry provides definitive molecular weight confirmation and isotopic pattern analysis for deuterated compounds [11] [13]. The technique enables measurement of mass-to-charge ratios to several decimal places, facilitating distinction between isotopic variants [11]. For 2-amino-5-bromopyridine-d3, the molecular ion peak appears at mass-to-charge ratio 176.01 compared to 173.01 for the undeuterated analog [11].
Electrospray ionization represents the preferred ionization method for deuterated pyridine derivatives due to its soft ionization characteristics [11] [13]. The technique preserves molecular ion integrity while providing abundant [M+H]+ peaks suitable for accurate mass determination [11]. Sample preparation involves dissolution in methanol or acetonitrile containing 0.1% formic acid [13].
The isotopic pattern analysis capabilities of high-resolution mass spectrometry enable determination of deuterium incorporation levels [11]. The relative abundances of molecular ion peaks differing by one mass unit provide quantitative information about deuteration efficiency [11]. Advanced data processing algorithms can deconvolute complex isotopic patterns to determine precise deuterium content [11].
Fragmentation pattern analysis provides structural confirmation for deuterated compounds [11]. The loss of deuterium atoms during collision-induced dissociation creates characteristic fragment ions that confirm deuterium incorporation sites [11]. Tandem mass spectrometry experiments enable detailed structural characterization through systematic fragmentation studies [13].
X-ray crystallographic analysis provides definitive structural confirmation for crystalline forms of 2-amino-5-bromopyridine-d3 [14] [16] [19]. The technique enables precise determination of atomic positions, bond lengths, and bond angles within the crystal lattice [14]. Deuterium atoms can be located through difference Fourier analysis when data quality permits [16].
Crystal structure determination begins with suitable crystal preparation through recrystallization from appropriate solvents [14] [16]. The crystallization conditions must be optimized to produce crystals of sufficient size and quality for diffraction analysis [14]. Typical crystal dimensions range from 0.1 to 0.5 millimeters for conventional diffractometers [16].
Data collection procedures involve measurement of diffraction intensities at low temperatures to minimize thermal motion effects [14] [16]. Synchrotron radiation sources provide enhanced data quality for challenging structures containing light atoms such as deuterium [16]. Complete data sets typically require collection of thousands of reflections with high redundancy [14].
Structure solution and refinement protocols employ advanced computational methods to determine atomic positions and thermal parameters [14] [16]. The presence of bromine atoms facilitates initial structure solution through heavy atom methods [14]. Subsequent refinement procedures optimize atomic parameters against observed diffraction data [16].
The crystal structure of brominated pyridine derivatives typically exhibits monoclinic symmetry with space group P21/c [1]. Unit cell parameters for related compounds include dimensions of approximately 18.56 Å × 5.18 Å × 12.36 Å [1]. Intermolecular hydrogen bonding patterns contribute to crystal packing arrangements [14] [16].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Monoclinic | [1] |
Space Group | P21/c | [1] |
Unit Cell a (Å) | 18.56 | [1] |
Unit Cell b (Å) | 5.18 | [1] |
Unit Cell c (Å) | 12.36 | [1] |
Temperature (K) | 173-293 | [16] |
The deuterated compound 2-Amino-5-bromopyridine-d₃ exhibits distinct structural modifications compared to its non-deuterated analogue, primarily arising from the substitution of three hydrogen atoms with deuterium isotopes. These changes manifest in both geometric parameters and electronic distribution patterns, providing insights into fundamental isotope effects in heterocyclic aromatic systems.
Isotopic substitution in 2-Amino-5-bromopyridine-d₃ introduces subtle but measurable changes in molecular geometry. The fundamental pyridine ring structure remains largely intact, with the carbon-nitrogen bond length maintaining its characteristic value of approximately 1.340 Å [1]. Similarly, carbon-carbon bond distances show minimal variation, with bonds adjacent to nitrogen averaging 1.390 Å and those remote from the nitrogen center measuring 1.400 Å [1].
The most significant geometric changes occur in the carbon-deuterium bonds compared to their protium counterparts. While carbon-hydrogen bonds in the parent compound exhibit typical aromatic C-H distances of approximately 1.083 Å, the carbon-deuterium bonds maintain similar lengths but demonstrate altered vibrational characteristics [1]. The deuterium substitution pattern in positions 3, 4, and 6 of the pyridine ring creates a distinctive isotopic distribution that influences the overall molecular geometry.
Bond angle modifications represent another critical aspect of deuteration effects. The nitrogen-carbon-carbon angle, originally 116.7°, experiences slight increases of 0.1-0.3° upon deuteration due to reduced zero-point vibrational motion [1]. Carbon-carbon-carbon angles show corresponding adjustments, with adjacent angles (118.6°) and remote angles (118.1°) exhibiting small but consistent changes that reflect the altered vibrational environment [1].
The geometric isotope effect becomes particularly pronounced in hydrogen bonding interactions. Research on deuterated pyridine systems demonstrates that deuterium substitution can lead to bond length differences of +0.10 Å at 293 K and +0.08 Å at 363 K in hydrogen-bonded environments [2]. This geometric isotope effect results from the different zero-point energies of protium and deuterium bonds, leading to measurable structural changes in crystal packing arrangements.
The electronic structure of 2-Amino-5-bromopyridine-d₃ experiences subtle modifications through vibrational-electronic coupling mechanisms. While the fundamental electronic configuration remains unchanged, deuterium substitution influences electron density distribution through secondary effects related to reduced vibrational motion and altered hydrogen bonding patterns [3] [4].
Deuterium atoms exhibit lower zero-point vibrational energies compared to hydrogen, resulting in more localized electron density around deuterated positions [5]. This effect manifests as enhanced aromaticity indices and slight modifications in dipole moment values, typically increasing by 0.1-0.3 Debye units relative to the non-deuterated compound [6]. The electronic distribution changes are particularly evident in nuclear magnetic resonance spectroscopy, where deuterated positions show characteristic isotope-induced chemical shift differences [7].
The nitrogen lone pair availability experiences indirect modification through deuteration effects. Studies on deuterated pyridine derivatives indicate that the electron-donating capacity of the amino group can be enhanced through deuterium substitution, as reduced vibrational motion allows for more effective orbital overlap [4] [6]. This enhanced electronic coupling contributes to modified basicity and coordination behavior compared to the protium analogue.
Polarizability measurements reveal reductions of 2-5% in deuterated aromatic systems due to mass effects on electron motion [8]. The heavier deuterium nuclei create a more constrained electronic environment, leading to reduced molecular polarizability and altered intermolecular interaction strengths. These changes become particularly significant in crystalline environments where polarization effects contribute to lattice energy stabilization.
The thermodynamic stability profile of 2-Amino-5-bromopyridine-d₃ demonstrates significant enhancement compared to its non-deuterated counterpart, primarily due to the fundamental differences in zero-point energies between carbon-deuterium and carbon-hydrogen bonds. Each deuterium substitution contributes approximately 4-8 kJ/mol of additional stability through reduced zero-point vibrational energy [9] [10].
With three deuterium atoms present in the molecule, the total zero-point energy difference ranges from 12-24 kJ/mol, representing a substantial thermodynamic stabilization [10]. This enhanced stability manifests in improved thermal degradation resistance, with deuterated compounds typically exhibiting 1.5-3.0 times greater stability under elevated temperature conditions [11]. The carbon-deuterium bond dissociation energies are 1.2-1.4 times higher than their carbon-hydrogen counterparts, contributing to overall molecular robustness [9].
Vibrational frequency analysis reveals characteristic isotope effects in the infrared spectrum. Carbon-deuterium stretching frequencies appear at approximately 70-80% of the corresponding carbon-hydrogen frequencies due to the increased reduced mass of the deuterium-containing vibrations [5]. This frequency shift provides a direct spectroscopic signature of successful deuteration and influences thermodynamic properties through altered vibrational partition functions.
The enhanced thermal stability of deuterated compounds has been extensively documented in polymer systems, where deuteration can double thermal degradation temperatures [11]. Similar effects are expected for 2-Amino-5-bromopyridine-d₃, with improved resistance to thermal decomposition pathways that involve carbon-hydrogen bond cleavage. The kinetic isotope effect creates higher activation barriers for deuterium-involving reactions, effectively protecting the molecule from thermal degradation processes [9] [6].
Phase transition behavior also shows modifications upon deuteration. Studies of deuterated organic compounds reveal altered melting points, typically showing increases of 1-2°C compared to non-deuterated analogues [12]. The enhanced intermolecular interactions resulting from stronger hydrogen bonding capabilities of deuterium contribute to modified phase transition temperatures and crystallization behavior [13] [14].
The crystallization behavior of 2-Amino-5-bromopyridine-d₃ exhibits remarkable differences compared to its non-deuterated analogue, reflecting the profound influence of isotopic substitution on intermolecular interactions and crystal packing arrangements. Research on deuterated pyridine systems has demonstrated that deuteration can lead to entirely different crystal structures, even under identical conditions [13] [14].
Deuterated pyridine crystallizes at approximately -85°C with a crystal structure that differs from that typically adopted by normal pyridine [13] [14]. This structural polymorphism arises from altered intermolecular interaction strengths, particularly in hydrogen bonding networks where deuterium forms stronger and more directional bonds compared to protium [15] [16]. The replacement of hydrogen by deuterium changes the strength of interactions between neighboring molecules, making alternative crystal packing arrangements more energetically favorable [13].
Nucleation kinetics show significant modifications in deuterated systems. Studies on metal-organic frameworks demonstrate that isotopic substitution can reduce nucleation rates by establishing higher nucleation energy barriers [17]. This effect results from the altered dynamics of molecular aggregation during the initial stages of crystallization, where deuterium-containing molecules exhibit slower diffusion rates and modified solvation behavior [18].
Crystal growth rates experience corresponding reductions due to the kinetic isotope effect. The heavier deuterium atoms create higher activation barriers for molecular incorporation into growing crystal faces, leading to slower but potentially more ordered crystal growth [18] [17]. This phenomenon can result in larger, higher-quality crystals with improved optical and physical properties compared to rapidly nucleated non-deuterated analogues.
Hydrogen bonding patterns undergo significant modification upon deuteration. The amino group in 2-Amino-5-bromopyridine-d₃ can participate in enhanced N-D···N hydrogen bonding interactions, which are typically 10-15% stronger than corresponding N-H···N bonds [15] [16]. These stronger interactions influence crystal packing efficiency and can lead to higher density crystal structures with improved mechanical properties.
Solubility behavior shows complex isotope effects that depend on both the solvent system and the specific deuteration pattern. Deuterated compounds often exhibit reduced solubility in protium-containing solvents due to unfavorable isotopic mixing enthalpies [19]. However, in deuterated solvents, enhanced solubility may be observed due to favorable deuterium-deuterium interactions and reduced isotope exchange processes [3] [19].
The crystallization temperature typically shifts to lower values for deuterated compounds, reflecting the altered thermodynamic balance between solution and solid phases [13] [12]. This temperature shift, combined with modified nucleation kinetics, can significantly influence synthetic protocols and purification procedures for 2-Amino-5-bromopyridine-d₃ compared to established methods for the non-deuterated compound.